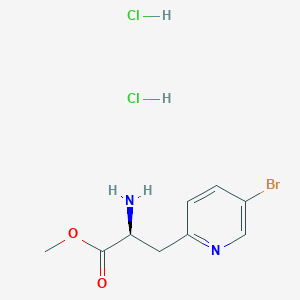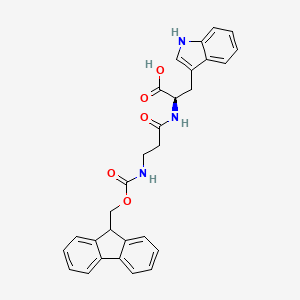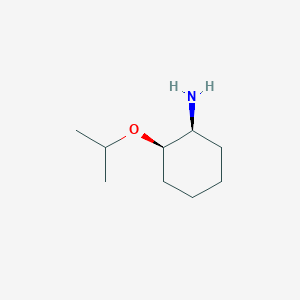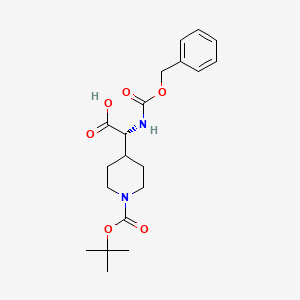
Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl is a chemical compound with significant interest in various scientific fields. It is a derivative of pyridine and contains a bromine atom, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl typically involves the reaction of 5-bromopyridine with appropriate amino acids under controlled conditions. The process may include steps such as bromination, esterification, and amination. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. Techniques such as continuous flow synthesis and automated control systems are utilized to maintain consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom allows for substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .
Major Products Formed
Major products formed from these reactions include various substituted pyridine derivatives, amines, and esters. These products have applications in pharmaceuticals, agrochemicals, and material science .
Scientific Research Applications
Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of drugs targeting specific receptors.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromopyridine derivatives and amino acid esters. Examples are 5-bromo-2-methylpyridin-3-amine and N-(pyridin-2-yl)amides .
Uniqueness
What sets Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl apart is its specific structure, which allows for unique interactions with biological targets. Its bromine atom and amino acid ester moiety provide versatility in chemical reactions and applications .
Properties
Molecular Formula |
C9H13BrCl2N2O2 |
|---|---|
Molecular Weight |
332.02 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C9H11BrN2O2.2ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;;/h2-3,5,8H,4,11H2,1H3;2*1H/t8-;;/m0../s1 |
InChI Key |
PCFVACSSBNXSHL-JZGIKJSDSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=NC=C(C=C1)Br)N.Cl.Cl |
Canonical SMILES |
COC(=O)C(CC1=NC=C(C=C1)Br)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12275958.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275980.png)


![2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid](/img/structure/B12275998.png)
![Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate](/img/structure/B12276006.png)
![3-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B12276013.png)


![3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid](/img/structure/B12276022.png)
![4-chloro-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12276023.png)
![1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12276026.png)
